molecular formula C22H19FN2O3S B2381747 2-(4-ethylphenyl)-4-(2-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 941876-75-1

2-(4-ethylphenyl)-4-(2-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2381747
CAS No.: 941876-75-1
M. Wt: 410.46
InChI Key: LNFKLLAOZCBKIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-ethylphenyl)-4-(2-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a chemical compound offered for research and development purposes. This substance belongs to the 1,2,4-benzothiadiazine 1,1-dioxide chemical class, a scaffold recognized in medicinal chemistry for its diverse biological potential . Early scientific literature indicates that the core benzothiadiazine dioxide structure was investigated for its hypoglycemic (blood sugar-lowering) properties . Furthermore, structurally related 1,2-benzothiazine dioxide derivatives have been extensively studied and are well-known in scientific literature for their biological activities, particularly as anti-inflammatory agents . The specific substitution pattern of the 4-ethylphenyl and 2-fluorobenzyl groups on the core structure suggests this analog is designed for exploratory research, potentially aimed at modulating specific biological pathways or enzyme targets. Researchers value this compound for constructing structure-activity relationships (SAR) and probing new therapeutic areas in fields such as metabolic diseases and inflammation . This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(4-ethylphenyl)-4-[(2-fluorophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O3S/c1-2-16-11-13-18(14-12-16)25-22(26)24(15-17-7-3-4-8-19(17)23)20-9-5-6-10-21(20)29(25,27)28/h3-14H,2,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFKLLAOZCBKIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzothiadiazine dioxide derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Structural and Functional Analogues

Compound Name Substituents (Position 2, 4) Key Pharmacological Properties Receptor Affinity/Activity References
Target Compound 4-Ethylphenyl, 2-fluorobenzyl Under investigation Not yet reported -
4-(2-Fluorobenzyl)-2-(4-methoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide 4-Methoxyphenyl, 2-fluorobenzyl Anti-inflammatory potential Moderate COX-2 inhibition
4-[(4-Chlorophenyl)methyl]-2-(4-methoxyphenyl)-1,1-dioxo-1λ⁶,2,4-benzothiadiazin-3-one 4-Methoxyphenyl, 4-chlorobenzyl Antibacterial activity Gram-positive bacterial growth inhibition
4-(2,6-Difluoro-4-methoxybenzyl)-2-(5,6-dimethoxypyridin-3-yl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide (Compound 23) 5,6-Dimethoxypyridin-3-yl, 2,6-difluoro-4-methoxybenzyl Orexin receptor antagonism High affinity for OX1 receptor (Ki = 8.2 nM)
7-Chloro-2-methyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide Methyl, 7-chloro Analgesic and anti-allergy activity Histamine H1 receptor modulation

Substituent Effects on Pharmacokinetics and Bioactivity

  • Electron-Withdrawing Groups (e.g., Fluorine, Chlorine):

    • Fluorine at the benzyl position (as in the target compound) improves metabolic stability by reducing cytochrome P450-mediated oxidation. This contrasts with chlorine in compound , which enhances antibacterial potency but may increase toxicity risks .
    • The 2-fluorobenzyl group in the target compound likely enhances blood-brain barrier penetration compared to the 4-chlorobenzyl group in , which is more polar .
  • Lipophilic Substituents (e.g., Ethylphenyl vs. Methoxy groups (e.g., in Compound 23 ) improve solubility and hydrogen-bonding capacity, critical for orexin receptor binding.
  • Heterocyclic Modifications: Pyridine ring substitution (Compound 23 ) introduces π-π stacking interactions with aromatic residues in the OX1 receptor, contributing to nanomolar affinity. The target compound lacks this feature, suggesting divergent target profiles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this benzothiadiazine derivative, and how can reaction yields be optimized?

  • Methodological Answer : Multi-step synthesis involving cyclocondensation of substituted thioamides with sulfonyl chlorides is a common approach. For example, describes a similar thiadiazole synthesis via refluxing precursors in anhydrous solvents (e.g., dichloromethane) under nitrogen. Yield optimization requires careful control of stoichiometry, temperature (e.g., 60–80°C), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients). Recrystallization from ethanol or acetonitrile improves purity. Monitoring intermediates with TLC (Rf ~0.3–0.5) ensures stepwise progression .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use ¹H/¹³C NMR in DMSO-d6 or CDCl3 to verify substituent positions. For instance, aromatic protons in the 2-fluorobenzyl group appear as doublets (δ 7.1–7.4 ppm) due to coupling with fluorine .
  • X-ray Crystallography : Resolve crystal packing and stereochemistry (e.g., used Mo-Kα radiation, λ = 0.71073 Å, to determine bond lengths and angles in a related benzothiadiazine structure) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., calculated m/z 410.46 for C22H19FN2O3S) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the molecular targets of this compound in pharmacological studies?

  • Methodological Answer :

  • In Vitro Binding Assays : Screen against receptor panels (e.g., GPCRs, ion channels) using radioligand displacement. For example, highlights receptor-response models where compounds are tested against heterologously expressed receptors (e.g., 52 mouse receptors in Saito et al.’s study) .
  • Computational Docking : Use Schrödinger Suite or AutoDock Vina to predict binding affinities. Align the compound’s 3D structure (generated via PubChem’s SMILES/InChI data ) with receptor active sites (e.g., PDB ID 3TJ ).

Q. What strategies resolve contradictions in biological activity data across different experimental models?

  • Methodological Answer :

  • Orthogonal Validation : Combine receptor-specific assays (e.g., cAMP assays for GPCRs) with transcriptomic profiling (RNA-seq) to confirm target engagement. notes divergent results between single-receptor (Haddad et al.) vs. multi-receptor (Saito et al.) models; reconciling these requires cross-validating hits in primary cell cultures .
  • Dose-Response Curves : Compare EC50/IC50 values across models to identify assay-specific artifacts (e.g., solubility limits in high-throughput screens).

Data Contradiction Analysis

Q. How should researchers interpret conflicting results in the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from published ADME studies (e.g., logP, metabolic stability) and apply multivariate regression to identify variables (e.g., solvent systems, cell lines) causing discrepancies. ’s computational meta-analysis approach (Haddad et al., 2008b) is a template .
  • Physicochemical Profiling : Measure logD (octanol/water) and plasma protein binding to clarify bioavailability variations.

Structural and Mechanistic Insights

Q. What advanced techniques characterize the compound’s interaction with biological macromolecules?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., serum albumin) on a sensor chip to quantify binding kinetics (ka/kd).
  • Cryo-EM : Resolve ligand-receptor complexes at near-atomic resolution, as demonstrated in ’s crystallographic workflow .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.